molecular formula C16H13N3O2 B6517733 N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide CAS No. 931732-85-3

N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B6517733
CAS No.: 931732-85-3
M. Wt: 279.29 g/mol
InChI Key: VALIGBIDFJQKHD-UHFFFAOYSA-N
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Description

“N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are a group of heterocyclic compounds that contain two nitrogen atoms and one oxygen atom . They are known for their high biological activity and good stability .


Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole, such as “this compound”, can be synthesized via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . Then, bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which are subsequently hydrolyzed in an aqueous methanol solution .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The aromaticity of the 1,3,4-oxadiazole ring has been estimated based on XRD and DFT data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclodehydration, substitution, and hydrolysis . The cleavage of the ester group results in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups .

Future Directions

The future directions for “N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, more research could be conducted to understand their mechanism of action and to design new chemical entities with potential anti-infective activity .

Properties

IUPAC Name

N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-14(17-11-12-7-3-1-4-8-12)16-19-18-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALIGBIDFJQKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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